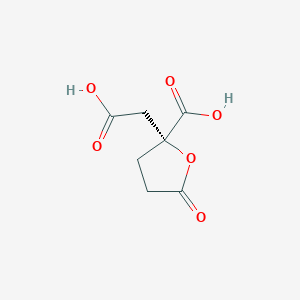
(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, also known as COTCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. COTCA is a cyclic sugar acid that is derived from D-fructose and has a unique molecular structure that makes it an attractive target for researchers in various fields.
Wirkmechanismus
The mechanism of action of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific enzymes and receptors in the body. (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been shown to bind to certain enzymes that are involved in carbohydrate metabolism, and may also interact with receptors on cell surfaces to affect cellular signaling pathways.
Biochemische Und Physiologische Effekte
(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the modulation of carbohydrate metabolism, the regulation of cellular signaling pathways, and the promotion of cell growth and differentiation. (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid in lab experiments is its unique molecular structure, which makes it an attractive target for researchers studying carbohydrate metabolism and enzyme-catalyzed reactions. However, one limitation of using (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, including the development of new drug delivery systems, the synthesis of novel biomaterials, and the investigation of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid and its effects on cellular signaling pathways and carbohydrate metabolism.
Synthesemethoden
The synthesis of (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of chemical reagents to create (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid from D-fructose, while enzymatic synthesis utilizes enzymes to catalyze the conversion of D-fructose to (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid. Microbial fermentation involves the use of microorganisms to produce (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid through a series of metabolic processes.
Wissenschaftliche Forschungsanwendungen
(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and biotechnology. In biochemistry, (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been used as a substrate for enzymes that catalyze the breakdown of carbohydrates, as well as a model compound for studying the mechanisms of enzyme-catalyzed reactions. In pharmacology, (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been investigated for its potential use as a drug delivery vehicle, due to its unique molecular structure and ability to bind to specific receptors. In biotechnology, (R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid has been used as a building block for the synthesis of novel biomaterials, such as hydrogels and nanoparticles.
Eigenschaften
CAS-Nummer |
173934-26-4 |
|---|---|
Produktname |
(R)-2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid |
Molekularformel |
C7H8O6 |
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
(2R)-2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H8O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-3H2,(H,8,9)(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
FMWCVXXCFOTHGM-SSDOTTSWSA-N |
Isomerische SMILES |
C1C[C@@](OC1=O)(CC(=O)O)C(=O)O |
SMILES |
C1CC(OC1=O)(CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(OC1=O)(CC(=O)O)C(=O)O |
Synonyme |
(R)-HOMOCITRIC ACID LACTONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)





![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)



![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)

